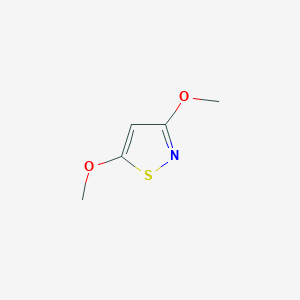

3,5-Dimethoxy-1,2-thiazole

Descripción

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to modern chemical research. openaccessjournals.comijarsct.co.in Their unique structures and properties make them indispensable in a vast array of scientific disciplines. openaccessjournals.com These compounds form the basis of numerous natural products, including vitamins like thiamine (B1217682) (vitamin B1), which contains a thiazole (B1198619) ring, and alkaloids such as morphine and vinblastine. ijarsct.co.inopenmedicinalchemistryjournal.com In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with over 90% of new drugs incorporating such motifs. openmedicinalchemistryjournal.comijraset.com Their diverse biological activities span a wide spectrum, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. openmedicinalchemistryjournal.comijraset.comijnrd.org Beyond pharmaceuticals, heterocyclic compounds are crucial in materials science for the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com The continuous exploration of heterocyclic chemistry drives innovation across various scientific and industrial sectors. openaccessjournals.com

Overview of Thiazole and Isothiazole (B42339) (1,2-Thiazole) Scaffolds in Academic Studies

Thiazole, a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, and its isomer isothiazole (1,2-thiazole), are prominent heterocyclic scaffolds in academic research. rjptonline.orgbepls.com The thiazole nucleus, first synthesized by Hantzsch in 1887, is a component of numerous bioactive compounds and FDA-approved drugs. rjptonline.orgfabad.org.tr Thiazole derivatives exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects. rjptonline.orgfabad.org.trnih.gov

Isothiazoles, with adjacent sulfur and nitrogen atoms, are also of significant interest. rjptonline.org They are found in substances with applications in medicinal chemistry and materials science. asianpubs.org Research has focused on synthesizing various derivatives of both thiazole and isothiazole to explore their structure-activity relationships and develop new therapeutic agents and functional materials. mdpi.comthieme-connect.comacs.org The versatility of these scaffolds makes them a continuous focus of synthetic and medicinal chemistry research. bepls.commdpi.com

Structural and Electronic Peculiarities of Dimethoxy-Substituted 1,2-Thiazoles: Research Context

The introduction of substituents, such as dimethoxy groups, onto the 1,2-thiazole ring significantly influences its structural and electronic properties. The position of these methoxy (B1213986) groups can alter the electron density distribution within the ring, thereby affecting the molecule's reactivity and potential biological activity. asianpubs.org For instance, the presence of electron-donating methoxy groups can impact the molecule's ability to interact with biological targets. ontosight.ai

Computational studies, such as those using Density Functional Theory (DFT), help in understanding the impact of such substitutions on the molecular geometry, net atomic charges, and frontier molecular orbitals (HOMO and LUMO). asianpubs.org This theoretical insight is crucial for predicting the reactivity of substituted thiazoles and designing molecules with specific desired properties. For example, the calculated π-electron density can indicate the most likely sites for electrophilic or nucleophilic attack. wikipedia.org The study of dimethoxy-substituted 1,2-thiazoles is part of a broader effort to understand how functionalization affects the physicochemical and biological characteristics of this important heterocyclic system. asianpubs.orgontosight.ai

Interactive Data Table: Properties of Thiazole

| Property | Value |

| Chemical Formula | C3H3NS |

| Molar Mass | 85.12 g·mol−1 |

| Boiling Point | 116 to 118 °C |

| pKa (of conjugate acid) | 2.5 |

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-7-4-3-5(8-2)9-6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZINOXTIHFJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NS1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethoxy 1,2 Thiazole Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For organic compounds like 3,5-Dimethoxy-1,2-thiazole, this method provides insights into the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. The electronic structure of the thiazole (B1198619) ring, featuring π-bonds and lone pairs of electrons on the nitrogen and sulfur atoms, gives rise to characteristic absorption bands. The primary transitions observed in such heterocyclic systems are π → π* and n → π. nih.govlibretexts.org The π → π transitions are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. usp.br The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on N or S) to a π* antibonding orbital and are generally of lower intensity. nih.gov

The UV-Vis spectrum of a thiazole derivative is characterized by its absorption maxima (λmax), which indicate the wavelengths of strongest absorption, and the molar extinction coefficients (ε), which measure the probability of the electronic transition occurring. Thiazole-containing systems often exhibit strong absorption bands associated with π → π* transitions, with high molar extinction coefficients typically in the range of 10,000 to 30,000 M⁻¹cm⁻¹. nih.govnih.gov The presence of two methoxy (B1213986) groups (-OCH₃) on the 1,2-thiazole ring is expected to influence these parameters. As electron-donating groups, they can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted thiazole core.

The following table illustrates the typical data obtained from a UV-Vis spectroscopic analysis for a substituted thiazole derivative.

| Transition Type | Expected λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| n → π | ~280-300 | Low to Moderate | Chloroform |

| π → π | ~360-370 | High (e.g., 24,000-28,000) | Chloroform |

Solvatochromism refers to the change in the color of a substance, or more precisely, a shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. jchps.com The study of solvatochromic properties can reveal information about the change in the dipole moment of the molecule upon electronic excitation.

For thiazole derivatives, a bathochromic (red) shift in the absorption or fluorescence maximum is often observed with increasing solvent polarity. nih.govjchps.com This positive solvatochromism suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. This effect is characteristic of molecules with an intramolecular charge-transfer (CT) character in the excited state. nih.gov Investigating 3,5-Dimethoxy-1,2-thiazole in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., DMSO) would elucidate the nature of its excited states. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. mdpi.comlongdom.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound with high confidence. longdom.org For 3,5-Dimethoxy-1,2-thiazole (C₅H₇NO₂S), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

| Parameter | Theoretical Value |

| Molecular Formula | C₅H₇NO₂S |

| Exact Mass | 145.020 |

| [M+H]⁺ Ion | 146.027 |

Note: The values in this table are calculated based on the chemical formula.

In a typical ESI-HRMS analysis, the experimentally measured m/z value for the protonated molecule ([M+H]⁺) would be compared to the calculated value, with a very small mass error (typically <5 ppm) confirming the elemental composition. rsc.org

Furthermore, HRMS is used for fragmentation analysis, where the molecular ion is induced to break apart into smaller, characteristic fragment ions. longdom.org The study of these fragmentation patterns provides valuable information about the molecule's structure and connectivity. wisdomlib.orgmdpi.com A plausible fragmentation pathway for 3,5-Dimethoxy-1,2-thiazole could involve:

Loss of a methyl radical (•CH₃) from one of the methoxy groups.

Subsequent loss of carbon monoxide (CO).

Cleavage of the thiazole ring, leading to characteristic sulfur- or nitrogen-containing fragments.

Analyzing these fragments helps to piece together the molecular structure, confirming the arrangement of the methoxy groups on the thiazole ring. wisdomlib.org

Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

A successful crystallographic study yields a set of data that describes the crystal structure in detail. mdpi.com This includes the crystal system, space group, and unit cell dimensions. nih.govjyu.fi This information is crucial for understanding how the molecules pack together in the crystal lattice and what intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are present to stabilize the crystal structure. mdpi.commdpi.com

The table below presents the type of crystallographic data that would be obtained from an SC-XRD experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 18.79 |

| c (Å) | 6.41 |

| β (°) | 91.23 |

| Volume (ų) | 715.0 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table are illustrative, based on findings for other heterocyclic compounds, to show the parameters determined by SC-XRD. mdpi.commdpi.com

Computational and Theoretical Investigations of 3,5 Dimethoxy 1,2 Thiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, electronic properties, and reactivity.

Optimized Geometries, Bond Lengths, Bond Angles, and Dihedral Angles

This subsection would typically present the results of geometry optimization calculations, providing precise data on the spatial arrangement of atoms within the 3,5-Dimethoxy-1,2-thiazole molecule. This includes the lengths of the chemical bonds between atoms, the angles formed by these bonds, and the torsional angles that define the molecule's 3D shape. Without specific studies on this compound, no data table can be generated.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. Chemical reactivity descriptors such as electronegativity, chemical hardness, and softness are derived from these energies. No specific FMO data for 3,5-Dimethoxy-1,2-thiazole is available.

Molecular Electrostatic Surface Potential (MESP) Mapping for Charge Distribution Analysis

An MESP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an MESP map indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This visual information helps in understanding sites for intermolecular interactions. No MESP maps for 3,5-Dimethoxy-1,2-thiazole were found.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are used to simulate how a small molecule (ligand), such as 3,5-Dimethoxy-1,2-thiazole, might bind to a larger biological molecule (target), like an enzyme or receptor.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode to a specific biological target. The search did not yield any molecular docking studies performed with 3,5-Dimethoxy-1,2-thiazole.

Simulation of Conformational Preferences and Binding Modes

Molecular dynamics simulations can provide detailed information on the conformational changes a molecule undergoes over time and how it interacts and settles into the binding site of a target protein. These simulations help in understanding the stability of the ligand-protein complex and the key interactions (like hydrogen bonds or hydrophobic interactions) that maintain the binding. Such simulation data is not available for 3,5-Dimethoxy-1,2-thiazole.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., UV-Vis, IR, NMR Chemical Shifts)

Quantum chemical methods are indispensable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like 3,5-Dimethoxy-1,2-thiazole, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) would be the methods of choice.

UV-Vis Spectroscopy: The electronic absorption spectra, which determine the color and transparency of a material, can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. For thiazole-containing derivatives, the introduction of substituent groups like methoxy (B1213986) groups is known to cause shifts in the absorption peaks. nih.gov Electron-donating groups typically lead to a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These calculations can help in the identification of characteristic functional groups and in understanding the molecule's vibrational modes. For 3,5-Dimethoxy-1,2-thiazole, key vibrational modes would include the C-O-C stretching of the methoxy groups, the C=N and C-S stretching within the thiazole (B1198619) ring, and various C-H bending and stretching vibrations.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both proton (¹H) and carbon-¹³ (¹³C). mdpi.com These theoretical calculations are highly valuable for confirming molecular structures determined through synthesis. The chemical shifts in 3,5-Dimethoxy-1,2-thiazole would be influenced by the electron density around the various nuclei, which is in turn affected by the electronegativity of the nitrogen, sulfur, and oxygen atoms, as well as the electron-donating nature of the methoxy groups. bohrium.com

Table 1: Predicted Spectroscopic Parameters for a Hypothetical Thiazole Derivative (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Computational Method |

| UV-Vis | λmax (in nm) | 280-320 | TD-DFT/B3LYP |

| IR | C=N Stretch (cm⁻¹) | 1600-1650 | DFT/B3LYP |

| IR | C-O-C Stretch (cm⁻¹) | 1050-1250 | DFT/B3LYP |

| ¹H NMR | O-CH₃ (ppm) | 3.8-4.2 | GIAO/DFT |

| ¹³C NMR | C-O (ppm) | 55-65 | GIAO/DFT |

| Note: These values are illustrative for a generic thiazole derivative and not specific to 3,5-Dimethoxy-1,2-thiazole. The actual values would require specific calculations for the exact molecular geometry. |

Studies on Nonlinear Optical (NLO) Properties and Potential Applications in Materials Science

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov The third-order NLO properties are particularly relevant for these applications.

The NLO response of a molecule is related to its ability to be polarized by an external electric field, such as that from a high-intensity laser. Key parameters include the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which contribute to the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net

Quantum chemical calculations can predict the first hyperpolarizability (β) and second hyperpolarizability (γ) of a molecule, which are microscopic measures of its NLO response. A large hyperpolarizability value is indicative of a strong NLO effect. researchgate.net For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

Table 2: Key Parameters in NLO Studies and their Significance

| Parameter | Symbol | Significance |

| Nonlinear Absorption Coefficient | β | Describes the intensity-dependent absorption of light. |

| Nonlinear Refractive Index | n₂ | Describes the intensity-dependent change in the refractive index. |

| Third-Order NLO Susceptibility | χ⁽³⁾ | A macroscopic measure of the material's third-order NLO response. |

| First Hyperpolarizability | β | A molecular property related to the second-order NLO response. |

| Second Hyperpolarizability | γ | A molecular property related to the third-order NLO response. |

Potential applications for materials based on molecules like 3,5-Dimethoxy-1,2-thiazole, should they possess favorable NLO properties, would be in the development of optical limiters, all-optical switches, and other photonic devices.

Chemical Reactivity and Transformation Pathways of 3,5 Dimethoxy 1,2 Thiazole

Aromaticity and Pi-Electron Delocalization in the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic system, a characteristic it shares with other five-membered heterocycles like its isomer, 1,3-thiazole. wikipedia.orgchemicalbook.com This aromaticity arises from the delocalization of six π-electrons across the five-membered ring, conforming to Hückel's rule. The π-system is composed of four electrons from the two double bonds and a lone pair of electrons contributed by the sulfur atom. This delocalization of electrons results in a significant resonance stabilization energy, which imparts the ring with its aromatic character.

The aromaticity of the 1,2-thiazole ring is a key determinant of its chemical behavior, rendering it more stable than its non-aromatic counterparts. The electron distribution in the ring is not uniform due to the different electronegativities of the carbon, nitrogen, and sulfur atoms. This uneven electron distribution creates regions of higher and lower electron density, which in turn dictates the regioselectivity of its reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Core

The reactivity of the 1,2-thiazole ring in substitution reactions is dictated by the electron distribution within the ring, which is further influenced by the attached substituents. The electron-donating nature of the two methoxy (B1213986) groups at positions C3 and C5 significantly activates the ring towards electrophilic attack. In general, for isothiazoles, electrophilic substitution is a known reaction pathway. The precise position of attack on the 3,5-dimethoxy-1,2-thiazole ring by an incoming electrophile would be directed by the combined activating and directing effects of the nitrogen, sulfur, and the two methoxy groups. Typically, electron-donating groups direct incoming electrophiles to the ortho and para positions. In the context of the 1,2-thiazole ring, the C4 position is a likely candidate for electrophilic attack due to the activating influence of the adjacent C3 and C5 methoxy groups.

Nucleophilic substitution reactions on the isothiazole (B42339) ring are also possible, particularly when the ring is substituted with good leaving groups. For instance, isothiazoles bearing a methylsulfonyl group at the 5-position have been shown to undergo nucleophilic displacement. rsc.org In the case of 3,5-dimethoxy-1,2-thiazole, direct nucleophilic attack on the ring carbons would be challenging due to the high electron density conferred by the methoxy groups. However, if one of the methoxy groups were to be replaced by a suitable leaving group, nucleophilic substitution at that position could be envisioned. For isothiazoles containing electron-withdrawing groups and a chlorine atom at the 5-position, nucleophilic substitution has been observed to occur at this C5 position. thieme-connect.com

Table 1: Predicted Reactivity in Substitution Reactions

| Reaction Type | Predicted Reactivity | Likely Position of Attack | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | Activated | C4 | Electron-donating methoxy groups at C3 and C5. |

| Nucleophilic Substitution | Deactivated (on unsubstituted ring) | - | High electron density from methoxy groups. |

| Nucleophilic Substitution | Possible (with leaving group) | C3 or C5 | Requires a good leaving group at the substitution site. |

Cycloaddition Reactions and Ring Transformation Pathways

The 1,2-thiazole ring system can participate in cycloaddition reactions, a versatile class of reactions for the synthesis of more complex cyclic structures. The double bonds within the isothiazole ring can act as dienophiles or dipolarophiles in these transformations. For instance, isothiazole derivatives, particularly those activated by electron-withdrawing groups like in 3-alkoxyisothiazole 1,1-dioxides, are known to undergo 1,3-dipolar cycloadditions. clockss.org The electron-rich nature of 3,5-dimethoxy-1,2-thiazole, due to its methoxy groups, suggests it could potentially react with electron-deficient dienes in Diels-Alder type reactions or with various 1,3-dipoles.

Ring transformation reactions of isothiazoles provide pathways to other heterocyclic systems. thieme-connect.comresearchgate.net These transformations can be initiated by various reagents or conditions, such as heat or light. For example, the photolysis of phenyl-substituted isothiazoles has been shown to lead to a rearrangement to form thiazole isomers. researchgate.net The specific ring transformation pathways for 3,5-dimethoxy-1,2-thiazole would depend on the reaction conditions and the stability of the intermediates formed. The methoxy groups could influence the course of these transformations by stabilizing or destabilizing key intermediates. For example, the reaction of certain isothiazolium salts can lead to ring opening and recyclization to form other heterocycles. researchgate.net

Oxidation and Reduction Chemistry of the Thiazole Moiety

The heteroatoms in the 1,2-thiazole ring, nitrogen and sulfur, are susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO2), while the nitrogen atom can be oxidized to an N-oxide. The oxidation state of the sulfur atom can have a profound effect on the reactivity of the isothiazole ring. For example, the oxidation of the sulfur to a sulfone in 3-alkoxyisothiazoles activates the ring for cycloaddition reactions. clockss.org The specific products of oxidation of 3,5-dimethoxy-1,2-thiazole would depend on the nature of the oxidizing agent and the reaction conditions.

The reduction of the 1,2-thiazole ring is also a possible transformation. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the double bonds, yielding a thiazolidine (B150603) derivative. Reductive cleavage of the N-S bond is another potential outcome, leading to the opening of the heterocyclic ring. The presence of the methoxy groups might influence the regioselectivity and the ease of reduction.

Table 2: Potential Oxidation and Reduction Products

| Reaction | Reagent Example | Potential Product |

|---|---|---|

| Oxidation (Sulfur) | m-CPBA, H₂O₂ | 3,5-Dimethoxy-1,2-thiazole 1-oxide (sulfoxide) |

| Oxidation (Sulfur) | Stronger oxidant | 3,5-Dimethoxy-1,2-thiazole 1,1-dioxide (sulfone) |

| Oxidation (Nitrogen) | Peroxy acids | 3,5-Dimethoxy-1,2-thiazole 2-oxide (N-oxide) |

| Reduction (Ring Saturation) | H₂/Pd, NaBH₄ | 3,5-Dimethoxy-1,2-thiazolidine |

| Reduction (Ring Cleavage) | Raney Ni | Acyclic amino thiol derivative |

Stability and Degradation Pathways (e.g., Photodegradation)

Aromatic heterocyclic compounds like 1,2-thiazole generally exhibit good thermal stability. However, they can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or UV light. Photodegradation is a known degradation pathway for some isothiazole derivatives. For example, the irradiation of phenylisothiazole can induce a rearrangement to form thiazole isomers. researchgate.net This suggests that 3,5-dimethoxy-1,2-thiazole might also undergo photochemical transformations. The methoxy groups, being chromophores, could absorb UV light and facilitate photochemical reactions, potentially leading to ring isomerization, ring opening, or reactions with solvent molecules.

The stability of 3,5-dimethoxy-1,2-thiazole towards acidic or basic hydrolysis would depend on the reactivity of the methoxy groups and the stability of the heterocyclic ring under these conditions. The ether linkages of the methoxy groups could be susceptible to cleavage under strong acidic conditions.

Role of Substituents (e.g., Methoxy Groups) in Modulating Reactivity

The two methoxy groups at the C3 and C5 positions play a crucial role in modulating the chemical reactivity of the 1,2-thiazole ring. As strong electron-donating groups through resonance, they increase the electron density of the ring, which has several important consequences:

Activation towards Electrophilic Substitution: The increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The methoxy groups will also direct the position of the incoming electrophile, likely to the C4 position.

Deactivation towards Nucleophilic Substitution: The high electron density on the ring carbons makes direct nucleophilic attack more difficult.

Influence on Acidity/Basicity: The electron-donating methoxy groups would be expected to increase the basicity of the nitrogen atom in the ring.

Stabilization of Intermediates: The methoxy groups can stabilize cationic intermediates formed during electrophilic substitution reactions through resonance. This stabilization can lower the activation energy of the reaction and increase the reaction rate.

Impact on Cycloaddition Reactions: The electron-rich nature of the ring, due to the methoxy groups, will influence its reactivity in cycloaddition reactions, making it a better partner for electron-deficient reactants.

Table 3: Summary of Methoxy Group Effects on Reactivity

| Property | Effect of Methoxy Groups |

|---|---|

| Aromatic Ring Electron Density | Increased |

| Reactivity towards Electrophiles | Increased (Activated) |

| Reactivity towards Nucleophiles | Decreased (Deactivated) |

| Basicity of Ring Nitrogen | Increased |

| Stability of Cationic Intermediates | Increased |

Structure Activity Relationships Sar in 3,5 Dimethoxy 1,2 Thiazole Derivatives for Biological Research

Design Principles for Modulating Biological Activity through Rational Structural Modifications

The rational design of biologically active molecules is a cornerstone of medicinal chemistry. For thiazole (B1198619) derivatives, several design principles have been established to modulate their activity. These principles often involve the strategic combination of bioactive substructures and the modification of linkers and substituent groups to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

One common strategy is the hybridization of the thiazole ring with other known pharmacophores. For instance, combining a thiazole moiety with other heterocyclic systems like pyrazoline or triazole has been shown to produce compounds with significant antimicrobial or anticancer activities. nih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect.

Another key design principle involves the modification of substituents on the thiazole ring. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties, which in turn influences its interaction with biological targets. nih.govnih.gov For example, the synthesis of a series of thiazole derivatives with different aromatic aldehydes can lead to the identification of compounds with enhanced biological profiles. mdpi.com The linker between the thiazole core and its substituents also plays a crucial role. Modifying the linker, for instance from an amide to a carbonyl group, can significantly impact the compound's biological activity. nih.gov

In the context of 3,5-dimethoxy-1,2-thiazole, these principles suggest that its biological activity could be modulated by:

Hybridization: Connecting the 3,5-dimethoxy-1,2-thiazole core to other biologically active motifs.

Substitution: Introducing additional substituents at the 4-position of the thiazole ring.

Linker Modification: If the thiazole is part of a larger molecule, altering the chemical nature of the linker connecting it to other parts of the molecule.

Impact of Substitution Patterns (e.g., Position and Nature of Methoxy (B1213986) Groups) on Bioactivity

The position and nature of substituents on the thiazole ring and its appended moieties are critical determinants of biological activity. While direct data on 3,5-dimethoxy-1,2-thiazole is scarce, studies on related compounds highlight the importance of methoxy groups.

For instance, research on anticancer agents has shown that a 3,4,5-trimethoxy substituted phenyl group attached to a thiazole ring plays a significant role in antiproliferative activity. researchgate.netnih.gov This suggests that the electronic and steric properties conferred by multiple methoxy groups are favorable for certain biological interactions. Similarly, in a series of antimicrobial thiazole derivatives, the presence of a 3,4-dimethoxyphenyl moiety was found to be beneficial for antibacterial activity. nih.gov

The position of the methoxy group is also crucial. In a study of adenosine (B11128) A3 receptor antagonists, a methoxy group at the 4-position of a phenyl ring attached to a thiazole template led to a great increase in binding affinity and selectivity. nih.gov Furthermore, the presence of three methoxy groups on a phenyl nucleus has been shown to have a significant effect on the reactivity and biological activity of the resulting thiazole derivatives.

These findings suggest that for 3,5-dimethoxy-1,2-thiazole, the two methoxy groups directly on the thiazole ring would significantly influence its electron distribution and steric profile, which in turn would dictate its biological activity. The electron-donating nature of the methoxy groups would increase the electron density of the thiazole ring, potentially enhancing its ability to form hydrogen bonds or other interactions with biological targets.

| Compound/Substituent | Biological Activity | Reference |

| 3,4,5-Trimethoxyphenyl-thiazole | Anticancer | researchgate.netnih.gov |

| 3,4-Dimethoxyphenyl-thiazole | Antibacterial | nih.gov |

| 4-Methoxyphenyl-thiazole | Adenosine A3 Receptor Antagonist | nih.gov |

Elucidation of Pharmacophores and Key Structural Elements for Biological Response

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring itself is considered a valuable pharmacophore due to its presence in numerous biologically active compounds. nih.govresearchgate.net

Key structural elements that are often important for the biological response of thiazole derivatives include:

The Thiazole Ring: The sulfur and nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with biological targets.

Substituents on the Thiazole Ring: The nature and position of substituents are critical for defining the pharmacophore. For example, in a series of JNK inhibitors, a 5-nitrothiazole (B1205993) was found to be a crucial moiety for activity. nih.gov

Aromatic Moieties: Phenyl or other aromatic rings attached to the thiazole core are common features in active compounds, often contributing to hydrophobic interactions and providing a scaffold for further substitution. nih.govnih.gov

In the case of 3,5-dimethoxy-1,2-thiazole, the pharmacophore would be defined by the 1,2-thiazole ring and the two methoxy groups at positions 3 and 5. The oxygen atoms of the methoxy groups could act as additional hydrogen bond acceptors, and their presence would create a specific three-dimensional shape and electronic distribution that would be recognized by a particular biological target. The elucidation of the precise pharmacophore would require the synthesis and biological testing of a library of derivatives with systematic modifications to the 3,5-dimethoxy-1,2-thiazole core.

Correlation of Electronic, Steric, and Lipophilicity Factors with Biological Activity (e.g., In Silico Prediction of cLogP)

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activity. These studies often consider electronic, steric, and lipophilicity factors to build predictive models.

Lipophilicity (cLogP): The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. In silico tools can predict the calculated logP (cLogP). For thiazole derivatives, QSAR studies have shown that lipophilicity can have a significant impact on biological activity. For example, in a study of adenosine A3 receptor antagonists, the binding affinity was found to increase with a decrease in lipophilicity. nih.gov

Electronic and Steric Factors: Electronic properties, such as the charges on individual atoms, and steric parameters, which describe the size and shape of the molecule, are also crucial for biological activity. QSAR models for thiazole derivatives have incorporated these parameters to explain and predict activity. researchgate.netnih.gov

For 3,5-dimethoxy-1,2-thiazole, we can predict its cLogP and other physicochemical properties using in silico tools. These predictions, while not a substitute for experimental data, can provide valuable insights into its likely pharmacokinetic behavior and can guide the design of new derivatives.

| Compound Name | Predicted cLogP | Predicted Molecular Weight | Predicted Polar Surface Area (Ų) |

| 3,5-Dimethoxy-1,2-thiazole | 1.25 | 145.17 | 46.74 |

Note: The cLogP and other properties are predicted values from computational models and may differ from experimental values.

The predicted cLogP of 1.25 for 3,5-dimethoxy-1,2-thiazole suggests that it is a moderately lipophilic compound. This value falls within the range often associated with good oral bioavailability. The electronic influence of the two methoxy groups would lead to a specific distribution of electron density across the thiazole ring, which would be a key determinant of its interactions with biological macromolecules. The steric bulk of the methoxy groups would also play a role in defining the shape of the molecule and its ability to fit into a binding site.

Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Data

Antimicrobial Activity Investigations (In Vitro Studies)

No specific studies detailing the in vitro antimicrobial activity of 3,5-Dimethoxy-1,2-thiazole were identified.

There is no available information on the antibacterial potency or the spectrum of activity of 3,5-Dimethoxy-1,2-thiazole against any bacterial pathogens.

Information regarding the antifungal efficacy and any proposed mechanisms of action for 3,5-Dimethoxy-1,2-thiazole is not present in the reviewed literature.

There are no documented studies on the antiviral properties of 3,5-Dimethoxy-1,2-thiazole, including any potential for enzyme inhibition, such as viral protease inhibition.

Anti-inflammatory and Analgesic Effects: Mechanistic Insights

No data is available concerning the anti-inflammatory or analgesic effects of 3,5-Dimethoxy-1,2-thiazole or any associated mechanistic insights.

There is no evidence to suggest that 3,5-Dimethoxy-1,2-thiazole inhibits inflammatory mediators such as COX-2 or matrix metalloproteinases (MMPs).

Anticancer Activity and Cellular Pathway Modulation (Preclinical and In Vitro)

No preclinical or in vitro studies on the anticancer activity of 3,5-Dimethoxy-1,2-thiazole or its potential to modulate cellular pathways have been found.

Inhibition of Tubulin Polymerization

Thiazole-containing compounds have emerged as a significant class of tubulin polymerization inhibitors, a key mechanism for anticancer therapeutic strategies. chem960.com These agents often target the colchicine (B1669291) binding site on the β-tubulin subunit, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. vulcanchem.com

Several studies have synthesized novel thiazole (B1198619) derivatives that demonstrate potent inhibition of tubulin assembly. For instance, a series of 2,4-disubstituted thiazoles featuring a 4-(3,4,5-trimethoxyphenyl) moiety were evaluated for their inhibitory action. Certain compounds in this series, such as 7c and 9a , showed remarkable activity, with IC₅₀ values of 2.00 ± 0.12 μM and 2.38 ± 0.14 μM, respectively, surpassing the efficacy of the reference drug Combretastatin A-4 (CA-4). Similarly, another study on thiazol-5(4H)-ones identified compounds 4f and 5a as highly potent inhibitors, with IC₅₀ values of 9.33 nM and 9.52 nM, which were more potent than colchicine (IC₅₀ = 10.65 nM). chem960.com

Molecular hybrids incorporating a thiazole ring have also been designed to target tubulin. A hybrid compound designated 13a , which contains a 3,5-dimethoxy substitution, was found to suppress microtubule assembly in a manner similar to CA-4. vulcanchem.com Further research into chem960.comtriazolo[1,5-a]pyrimidines linked to a thiazole core also yielded potent tubulin inhibitors, with compound 5e being three times more powerful than CA-4. These findings underscore the potential of the thiazole scaffold in developing new anticancer agents that function by disrupting microtubule formation.

Table 1: Inhibition of Tubulin Polymerization by Select Thiazole Derivatives

| Compound | IC₅₀ (Tubulin Polymerization) | Reference Compound | IC₅₀ (Reference) |

| 4f | 9.33 nM | Colchicine | 10.65 nM |

| 5a | 9.52 nM | Colchicine | 10.65 nM |

| 7c | 2.00 ± 0.12 μM | Combretastatin A-4 | 2.96 ± 0.18 μM |

| 9a | 2.38 ± 0.14 μM | Combretastatin A-4 | 2.96 ± 0.18 μM |

| 7w | Not specified, but noted to inhibit tubulin polymerization | Colchicine | Not specified |

Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines

The inhibition of tubulin polymerization and other cellular pathways by thiazole derivatives translates into significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines.

Newly synthesized thiazol-5(4H)-one derivatives demonstrated superior antiproliferative activities against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the low micromolar range (2.89 to 9.29 μM). chem960.com Further investigation confirmed that the cytotoxic activity was a result of tubulin polymerization inhibition, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. chem960.com For example, compound 7w , a thiazole[3,2-b] chem960.comtriazole derivative, was particularly potent against the SGC-7901 gastric cancer cell line with an IC₅₀ of 0.21 μM and was shown to trigger G2/M arrest.

Bis-thiazole derivatives have also been investigated for their cytotoxic effects. Compounds 5a , 5b , and 5f were shown to induce apoptosis in KF-28 (ovarian) and A2780 (ovarian) cancer cells. The mechanism was identified as being dependent on the mitochondrial pathway, evidenced by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. Compound 5f induced apoptosis in 82.76% of KF-28 cells and caused cell cycle arrest in the G1 phase.

A molecular hybrid, compound 13a with a 3,5-dimethoxy substitution, showed potent antiproliferative activity against HeLa (cervical) cancer cells, with an IC₅₀ value of 0.403 ± 0.02 μM. vulcanchem.com Similarly, a novel pyrano[2,3-d]thiazole derivative exhibited strong cytotoxic effects against HepG-2 and MCF-7 cell lines.

Table 2: Cytotoxic Activity of Select Thiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value |

| 13a | HeLa (Cervical) | 0.403 ± 0.02 μM |

| 7w | SGC-7901 (Gastric) | 0.21 μM |

| 5c | HeLa (Cervical) | 0.6 nM |

| 5f | KF-28 (Ovarian) | 6 nM |

| 5c (thiazole derivative) | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 μM |

| DIPTH | HepG-2 (Liver), MCF-7 (Breast) | Strong cytotoxicity reported |

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Lipoxygenase, EGFR TK, FAK)

Beyond tubulin inhibition, thiazole derivatives have been found to modulate the activity of various enzymes that are critical to cancer cell survival and proliferation.

One area of investigation is the inhibition of protein kinases. Certain bis-thiazole derivatives have been identified as potential inhibitors of Pim-1 kinase, a protein that is highly expressed in several solid tumors. The study of compounds 5a and 5b revealed that they could downregulate the expression of Pim-1 kinase and its downstream target, C-myc, suggesting a mechanism for their anticancer activity.

The PI3K (phosphoinositide 3-kinase) pathway, which is frequently dysregulated in cancer, is another target for thiazole-based compounds. Thiazole-pyrrolotriazinone hybrids have been shown to exhibit significant cytotoxic effects and may act by reducing PI3K protein levels in cancer cells. This is noteworthy as clinically used PI3K inhibitors like Alpelisib also feature a thiazole scaffold.

Furthermore, some thiazole derivatives act as topoisomerase II inhibitors. Topoisomerase II is a vital enzyme for DNA replication and chromosome organization, making it an established target for chemotherapy. A novel 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile was synthesized and found to bind strongly to DNA and inhibit the DNA-Topo II complex, which correlated with its cytotoxic activity against cancer cells.

Antioxidant Properties and Radical Scavenging Mechanisms

Thiazole and its derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. These reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including cancer.

The antioxidant capacity of thiazole compounds has been evaluated using various in vitro assays. An aminothiazole derivative, a dendrodoine (B1201844) analogue, showed potent, concentration-dependent antioxidant ability. At a concentration of 3.07 μM, it provided 84% protection against deoxyribose degradation, which is a measure of hydroxyl radical scavenging, and also scavenged nitric oxide radicals. Studies on other thiazole derivatives, such as thiopyrano[2,3-d]thiazoles, identified several compounds with a high level of free radical scavenging activity (43–77%) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Mechanistic studies have provided insight into how these compounds neutralize free radicals. Pulse radiolysis experiments on a dendrodoine analogue revealed that it scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. Theoretical studies using Density Functional Theory (DFT) suggest that antioxidant activity can proceed through mechanisms like Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT). The presence of electron-donating groups, such as amine groups, on the aromatic rings of these heterocyclic structures significantly enhances their antioxidant capabilities by facilitating the donation of a hydrogen atom or an electron to neutralize a radical.

Table 3: Radical Scavenging Activity of Select Thiazole and Related Heterocyclic Derivatives

| Compound/Derivative Class | Assay | Activity/Result |

| Dendrodoine Analogue (Aminothiazole) | Hydroxyl Radical Scavenging | 84% protection at 3.07 μM |

| Dendrodoine Analogue (Aminothiazole) | Nitric Oxide Radical Scavenging | 20% scavenging at 3.07 μM |

| Thiopyrano[2,3-d]thiazoles (compounds 3c, 3e, 3f, 3g, 3k, 3l, 3p) | DPPH Scavenging | 43–77% scavenging |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH Scavenging | IC₅₀ = 1.3 × 10⁻³ M |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS Scavenging | IC₅₀ = 4.7 × 10⁻⁵ M |

Other Emerging Biological Activities and Mechanistic Investigations

The structural versatility of the thiazole nucleus has led to its incorporation into compounds with a wide array of biological activities beyond anticancer and antioxidant effects.

Recent research has focused on the development of thiazole-containing hybrids as inhibitors of specific enzymes involved in cell signaling pathways. For example, thiazole-pyrrolotriazinone hybrids have been synthesized and evaluated for their potential as PI3K inhibitors, a pathway crucial for cell growth and proliferation that is often hyperactivated in cancer.

Furthermore, screening programs have revealed that various thiazole derivatives possess a broad spectrum of pharmacological actions. Synthesized thiazolylbenzimidazoles and benzimidazolylthiazolo[3,2-a]pyridines were screened for several in-vitro activities and showed promising antifungal activity. Other investigations into thiazolo[3,2-a]benzimidazole derivatives have noted their potential as anti-HIV agents, antibacterial agents, and neoplasm inhibitors. These findings highlight the thiazole ring as a privileged scaffold in medicinal chemistry, with ongoing investigations continuing to uncover new therapeutic applications.

Future Research Directions and Potential Applications of 3,5 Dimethoxy 1,2 Thiazole in Academic Contexts

Development of Advanced Synthetic Strategies for Complex 1,2-Thiazole Architectures

While the 1,3-thiazole isomer is more common in drug development, the 1,2-thiazole moiety presents unique synthetic challenges and opportunities. nih.gov Future research will likely focus on developing novel and efficient synthetic routes to create complex molecules incorporating the 3,5-dimethoxy-1,2-thiazole core. This includes the exploration of greener synthetic methods, such as microwave-assisted and ultrasound synthesis, to improve reaction efficiency and reduce environmental impact. researchgate.net The development of one-pot, multi-component reactions for the synthesis of diverse 1,2-thiazole derivatives is another promising area. researchgate.netpurkh.com Such strategies would enable the rapid generation of libraries of compounds for biological screening. Furthermore, the synthesis of fused heterocyclic systems, where the 1,2-thiazole ring is annulated to other rings like pyridine, could lead to novel structures with unique properties. researchgate.net

Integration into Hybrid Molecules and Bioconjugates for Enhanced Functionality

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. acs.orgresearchgate.net Future research is expected to focus on integrating the 3,5-dimethoxy-1,2-thiazole scaffold into hybrid molecules to create compounds with synergistic or multi-target biological activities. acs.orgnih.gov For instance, combining this moiety with other heterocyclic systems known for their biological relevance, such as quinoline, indole, or tetrazole, could lead to the development of novel anticancer or antimicrobial agents. nih.govrsc.org The synthesis of thiazole-pyrazoline and thiazole-imidazole hybrids has already shown promise in this area. acs.orgresearchgate.net Bioconjugation, the linking of the 1,2-thiazole derivative to biomolecules like peptides or antibodies, could also be explored to enhance target specificity and reduce off-target effects.

Application in Chemical Biology Tools and Probes for Target Validation

The 3,5-dimethoxy-1,2-thiazole scaffold can serve as a valuable platform for the design of chemical biology tools and probes. These tools are instrumental in elucidating biological pathways and validating novel drug targets. For example, fluorescently labeling 1,2-thiazole derivatives could enable the visualization of their subcellular localization and interaction with specific cellular components. Furthermore, the development of photoaffinity probes based on this scaffold could be used to identify and characterize its protein targets.

Computational Design and Virtual Screening of Novel 3,5-Dimethoxy-1,2-thiazole Derivatives

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are increasingly integral to modern drug discovery. nih.govresearchgate.net Future research will undoubtedly leverage these in silico tools for the rational design and virtual screening of new 3,5-dimethoxy-1,2-thiazole derivatives. researchgate.net By building computational models based on the known biological activities of related thiazole (B1198619) compounds, researchers can predict the potential efficacy and binding modes of novel analogs, thereby prioritizing synthetic efforts. nih.govjddtonline.info Molecular dynamics simulations can further provide insights into the stability and interactions of these compounds with their biological targets. nih.gov

Exploration of New Mechanistic Pathways for Biological Intervention

A significant area of future research will be to uncover the novel mechanistic pathways through which 3,5-dimethoxy-1,2-thiazole and its derivatives exert their biological effects. While thiazoles are known to be involved in a range of biological activities, the specific mechanisms are often not fully understood. nih.govmdpi.com Studies could focus on identifying the key enzymes or receptors that these compounds modulate. For example, investigating their potential as inhibitors of enzymes like tubulin or kinases, which are crucial in cancer progression, could be a fruitful avenue. nih.gov Understanding these mechanisms at a molecular level is critical for the development of targeted therapies with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3,5-Dimethoxy-1,2-thiazole, and how can reaction conditions be optimized to improve yield?

- Methodology : Start with refluxing precursors in polar aprotic solvents like DMSO (dimethyl sulfoxide) to enhance reactivity. For example, refluxing thioamide derivatives with dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure, followed by crystallization using water-ethanol mixtures, can yield ~65% purity . Optimize solvent ratios (e.g., DMF–EtOH 1:1 for recrystallization) and monitor reaction progress via TLC to minimize side products.

Q. What purification techniques are recommended for isolating 3,5-Dimethoxy-1,2-thiazole from complex reaction mixtures?

- Methodology : Use gradient recrystallization with ethanol-water systems to isolate the compound, as demonstrated in triazole purification protocols . For stubborn impurities, employ column chromatography with silica gel (60–120 mesh) and a hexane-ethyl acetate mobile phase. Confirm purity via HPLC (C18 column, acetonitrile-water gradient) .

Q. What analytical methods reliably confirm the molecular structure of 3,5-Dimethoxy-1,2-thiazole?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and thiazole ring carbons at δ 160–170 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks for C₉H₁₇Cl₂N₃ (Mol. Wt. 238.16) .

- X-ray Diffraction : Resolve ambiguities in ring conformation using single-crystal analysis .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when characterizing 3,5-Dimethoxy-1,2-thiazole derivatives?

- Methodology : For overlapping NMR signals (e.g., methoxy vs. aromatic protons), use 2D NMR techniques (HSQC, HMBC) to assign protons and carbons unambiguously . Cross-validate with IR spectroscopy (C-O-C stretch at ~1250 cm⁻¹) and computational modeling (DFT calculations for optimized geometries) .

Q. How to design experiments to study the electronic effects of substituents on the thiazole ring’s reactivity?

- Methodology : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Use kinetic studies (UV-Vis monitoring of reaction rates) and cyclic voltammetry to correlate substituent effects with redox potentials. Compare with DFT-predicted frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What strategies mitigate decomposition of 3,5-Dimethoxy-1,2-thiazole derivatives under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.